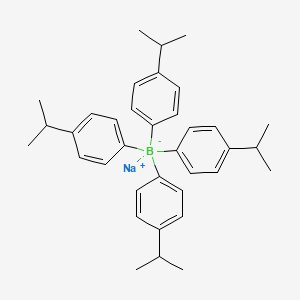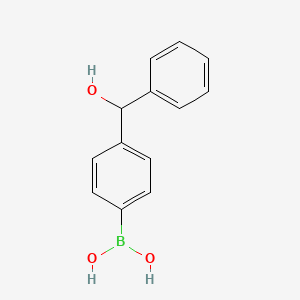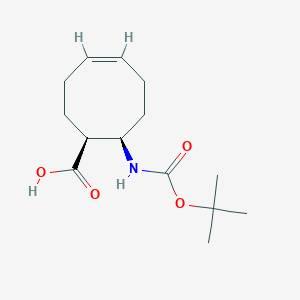![molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8](/img/no-structure.png)
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals with potential relevance in medicinal chemistry and materials science. Compounds with similar structural features have been studied for their unique reactions and properties, which could have implications in drug development and the synthesis of new materials.
Synthesis Analysis
Synthetic routes for related compounds often involve multistep reactions, including condensation, cyclization, and functionalization processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters leads to complex cyclic structures through thermal cyclization processes (Racheva, Aliev, & Maslivets, 2008).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of complex compounds. For instance, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine was elucidated using this technique, revealing a triclinic crystal system (Bremner, Donovan, Jarvis, & Ladd, 1977).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products, influenced by the specific reactants and conditions used. For example, the novel synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the versatility of reactions involving diamines, Meldrum's acid, and isocyanides (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can significantly influence the compound's behavior in biological systems or in material applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential uses of these compounds. Studies on related compounds have highlighted the importance of heteroaromatic rings, which can exhibit weak receptor antagonistic activity, as seen in studies on serotonin-3 receptor antagonists (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).
科学的研究の応用
Mechanism and Stereochemistry in Benzodiazepine Derivatives
Research by Wang et al. (2001) explored the mechanism and stereochemistry involved in the formation of β-lactam derivatives of benzodiazepines. They synthesized compounds like 2-Chloro-4-phenyl-2a-(4′-methoxyphenyl)-3,5-dihydroazatetracyclic[1,2-d]-benzo[1,4]diazepin-1-one and studied the stereochemical aspects through NMR spectroscopy and X-ray diffraction.
Inhibition and Cytotoxicity in Palladacycles
Spencer et al. (2009) investigated palladacycles with components resembling benzodiazepine structures. They examined the in vitro activity of these compounds as cytotoxic agents and their role as cathepsin B inhibitors, an enzyme implicated in cancer-related events. Their research is detailed in Spencer et al. (2009).
Stereochemical Investigations and Receptor Binding
Research by Blount et al. (1983) proposed a specific conformation for 1,4-benzodiazepines recognized by the benzodiazepine receptor complex. This was derived from comparisons of 3-dimensional structures obtained from single-crystal X-ray data for diazepam and other derivatives.
Synthesis of Novel Diazepine Derivatives
Researchers like El Bouakher et al. (2013) developed efficient synthesis methods for novel diazepine derivatives. This involved regioselective thionation and nucleophilic substitutions reactions, leading to various bis-functionalized 1,4-diazepines.
X-Ray Crystal Structure Determination
Tingley et al. (2006) synthesized a series of bis-triazenes with diazepane structures and determined their structures through X-ray crystallography, contributing to the understanding of these compounds' molecular configurations. Details can be found in Tingley et al. (2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox involves the following steps: 1) Synthesis of 5-chlorobenzo[d]oxazole, 2) Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM, 3) Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox, and 4) Coupling of the two intermediates to form the final compound.", "Starting Materials": [ "2-Aminobenzonitrile", "Chloroacetyl chloride", "Sodium hydroxide", "5-Chlorosalicylic acid", "Methylamine", "Benzoyl chloride", "Diethyl ether", "Triethylamine", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-chlorobenzo[d]oxazole", "a) Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in 20 mL of diethyl ether and add chloroacetyl chloride (1.2 mL, 14.5 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add 10 mL of 1 M sodium hydroxide solution and stir for another 1 h at room temperature.", "c) Collect the precipitate by filtration, wash with water, and dry to obtain 5-chlorobenzo[d]oxazole (1.2 g, 85%) as a white solid.", "Step 2: Synthesis of (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM", "a) Dissolve 5-chlorobenzo[d]oxazole (1.0 g, 5.5 mmol) and methylamine (0.5 mL, 10.0 mmol) in 10 mL of N,N-dimethylformamide and add triethylamine (1.2 mL, 8.8 mmol) dropwise with stirring at 0°C.", "b) After stirring for 1 h at 0°C, add (S)-2-benzyl-2-methyl-1,4-diazepane-1-carboxylic acid (1.8 g, 6.6 mmol), N,N'-dicyclohexylcarbodiimide (1.8 g, 8.8 mmol), and 4-dimethylaminopyridine (0.2 g, 1.6 mmol) and stir for another 24 h at room temperature.", "c) Collect the precipitate by filtration, wash with diethyl ether, and dry to obtain (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2.0 g, 80%) as a white solid.", "Step 3: Synthesis of (2S,3S)-2,3-bis(benzoyloxy)-3-carbox", "a) Dissolve 5-chlorosalicylic acid (1.0 g, 5.5 mmol) and benzoyl chloride (1.2 mL, 10.0 mmol) in 10 mL of dry pyridine and stir for 1 h at room temperature.", "b) Add acetic anhydride (1.2 mL, 12.5 mmol) dropwise with stirring at 0°C and stir for another 1 h at room temperature.", "c) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.8 g, 85%) as a white solid.", "Step 4: Coupling of the two intermediates to form the final compound", "a) Dissolve (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (1.0 g, 2.8 mmol) and (2S,3S)-2,3-bis(benzoyloxy)-3-carbox (1.2 g, 2.8 mmol) in 20 mL of dry N,N-dimethylformamide and add N,N'-dicyclohexylcarbodiimide (0.6 g, 2.8 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir for 24 h at room temperature.", "b) Pour the reaction mixture into ice-cold water, collect the precipitate by filtration, wash with water, and dry to obtain the final compound (1.8 g, 70%) as a white solid." ] } | |
CAS番号 |
1276666-14-8 |
製品名 |
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox |
分子式 |
C31H30ClN3O9 |
分子量 |
624.0376 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
